molecular formula C17H19NO4S B1450972 4-{[(2,5-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid CAS No. 1207326-87-1

4-{[(2,5-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid

Cat. No. B1450972
CAS RN: 1207326-87-1
M. Wt: 333.4 g/mol
InChI Key: RAFSCUQPWNTRJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-{[(2,5-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid” is a chemical compound with the molecular formula C17H19NO4S and a molecular weight of 333.4 g/mol. It is available for purchase from various chemical suppliers .

Scientific Research Applications

Antituberculosis Applications

Organotin(IV) complexes, including those with mefenamic acid, 2-[(2,6-dimethylphenyl)amino]benzoic acid (HDMPA), and [bis(2,6-dimethylphenyl)amino]benzoic acid, have exhibited significant antituberculosis activity. The antituberculosis properties are influenced by the structural diversity of the organotin moiety, the nature of the ligand environment, organic groups attached to the tin, and the compound structure. Specifically, triorganotin(IV) complexes have been shown to have superior antituberculosis activity compared to diorganotin(IV) complexes (Iqbal, Ali, & Shahzadi, 2015).

Pharmaceutical Stability and Degradation Studies

Studies on the stability and degradation of pharmaceuticals such as nitisinone and acetaminophen offer insights into their behavior under various conditions and the formation of by-products. For instance, nitisinone's stability increases with higher pH levels, and its degradation products show considerable stability. In the case of acetaminophen, various advanced oxidation processes (AOPs) have been used to treat it, leading to different by-products and degradation pathways. Understanding these pathways and the biotoxicity of the by-products is crucial for environmental safety (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019; Qutob, Hussein, Alamry, & Rafatullah, 2022).

Analytical and Biochemical Studies

Analytical and biochemical studies provide a deeper understanding of the interactions and properties of compounds. For example, the ABTS/PP decolorization assay is used to analyze antioxidant capacity, revealing specific reaction pathways for different antioxidants. Similarly, hydrogen bonding interactions in mixtures of dimethyl sulfoxide (DMSO) and cosolvents have been studied to understand the dissolution properties and solution behavior of these mixtures (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020; Kiefer, Noack, & Kirchner, 2011).

properties

IUPAC Name

4-[(2,5-dimethyl-N-methylsulfonylanilino)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-12-4-5-13(2)16(10-12)18(23(3,21)22)11-14-6-8-15(9-7-14)17(19)20/h4-10H,11H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFSCUQPWNTRJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N(CC2=CC=C(C=C2)C(=O)O)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[(2,5-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid
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4-{[(2,5-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid
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4-{[(2,5-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid
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4-{[(2,5-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid

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